molecular formula C21H20O6 B14366682 Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate CAS No. 90043-50-8

Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate

Cat. No.: B14366682
CAS No.: 90043-50-8
M. Wt: 368.4 g/mol
InChI Key: XCYKEJXYTAKMFI-UHFFFAOYSA-N
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Description

Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenyl groups and a dioxo group attached to a butan-2-yl backbone, with two dimethyl ester groups at the ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malonic acid derivatives under acidic conditions to form the intermediate compound, followed by oxidation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction type and conditions.

Scientific Research Applications

Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its dioxo and phenyl groups play a crucial role in binding to active sites and modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar ester groups but lacking the phenyl and dioxo groups.

    Benzylidene malonates: Compounds with similar structural motifs but different substituents on the benzene ring.

Uniqueness

Dimethyl (1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate is unique due to its combination of dioxo and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

90043-50-8

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

dimethyl 2-(1,4-dioxo-1,4-diphenylbutan-2-yl)propanedioate

InChI

InChI=1S/C21H20O6/c1-26-20(24)18(21(25)27-2)16(19(23)15-11-7-4-8-12-15)13-17(22)14-9-5-3-6-10-14/h3-12,16,18H,13H2,1-2H3

InChI Key

XCYKEJXYTAKMFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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